6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound features an indole core, which is a common motif in many biologically active molecules, and a piperidine ring, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via the reductive amination of a suitable aldehyde or ketone with piperidine.
Nicotinoyl Group Introduction: The nicotinoyl group can be introduced through an acylation reaction using nicotinic acid or its derivatives.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole carboxylic acid and the piperidine derivative, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the amide bond or the nicotinoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of indole derivatives.
Materials Science: It may have applications in the development of novel materials with specific electronic or optical properties.
Biology: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine ring can enhance the binding affinity and selectivity of the compound. The nicotinoyl group can modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1H-indole-2-carboxamide: Lacks the piperidine and nicotinoyl groups, which may result in different biological activity and pharmacokinetic properties.
N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide: Lacks the methoxy group, which may affect its interaction with biological targets.
6-methoxy-N-methyl-1H-indole-2-carboxamide: Lacks the piperidine and nicotinoyl groups, which may result in different biological activity and pharmacokinetic properties.
Uniqueness
6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide is unique due to the combination of the indole core, methoxy group, piperidine ring, and nicotinoyl group
Properties
IUPAC Name |
6-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-18-5-4-16-11-20(25-19(16)12-18)21(27)24-13-15-6-9-26(10-7-15)22(28)17-3-2-8-23-14-17/h2-5,8,11-12,14-15,25H,6-7,9-10,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPYLJVHLIFJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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